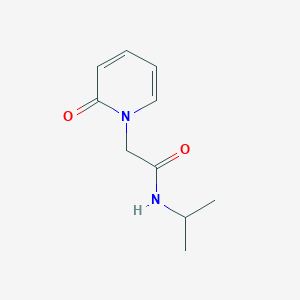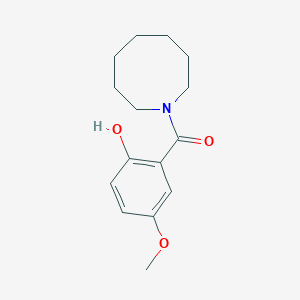
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and other industries. AHMM is a synthetic compound that belongs to the class of ketones and is known for its potent anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been shown to exhibit antibacterial and antifungal effects, indicating its potential use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Direcciones Futuras
There are several future directions for the study of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One potential direction is the development of new drugs based on Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the antibacterial and antifungal properties of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the development of new treatments for infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Métodos De Síntesis
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-amino-1-azabicyclo[2.2.2]octane in the presence of acetic acid. The reaction proceeds via a condensation reaction and yields Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been extensively studied in scientific research for its potential applications in the pharmaceutical industry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its antibacterial and antifungal properties, indicating its potential use in the treatment of infectious diseases.
Propiedades
IUPAC Name |
azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-12-7-8-14(17)13(11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYBALXERDVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

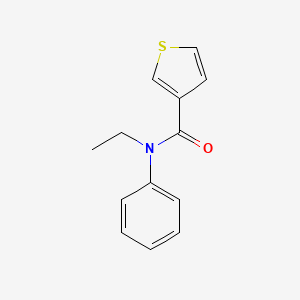
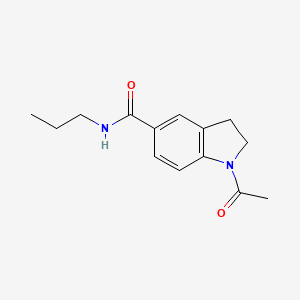
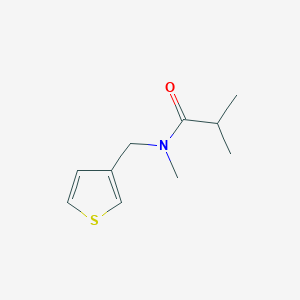
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)


![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
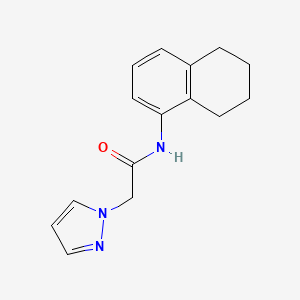
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
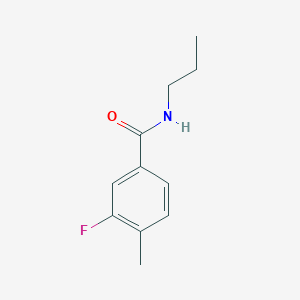
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

